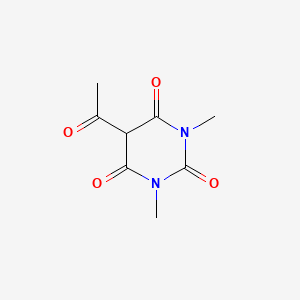

5-Acetyl-1,3-dimethylbarbituric Acid

Description

Context within Barbituric Acid Chemistry

Barbituric acid and its derivatives have long been recognized for their diverse biological activities and applications in medicinal chemistry. The core structure, a pyrimidine-2,4,6-trione, provides a foundation for a vast number of derivatives with varied pharmacological properties. The reactivity of the C-5 position of the barbituric acid ring is a key feature that allows for the introduction of various substituents, leading to a broad spectrum of chemical entities.

5-Acetyl-1,3-dimethylbarbituric acid is distinguished from the parent barbituric acid by the presence of methyl groups at the N-1 and N-3 positions and an acetyl group at the C-5 position. The N,N'-dimethylation enhances its solubility in organic solvents and can influence the electronic properties of the ring system. The C-5 acetyl group, in particular, provides a reactive handle for a multitude of chemical transformations that are not readily accessible with unsubstituted or alkyl-substituted barbituric acids. This acetyl group acts as a key electrophilic site, enabling condensations and other reactions to build more complex molecular architectures.

Research Significance as a Versatile Synthetic Scaffold and Building Block

The research significance of this compound lies in its utility as a versatile synthetic scaffold. The presence of multiple reactive sites allows for its participation in a variety of chemical reactions, making it a valuable starting material for the synthesis of diverse heterocyclic systems.

One of the most prominent applications of this compound is in condensation reactions with hydrazines and substituted hydrazines. These reactions readily afford hydrazone derivatives in high yields. For instance, the reaction of this compound with o-hydroxybenzoyl hydrazine (B178648) and p-hydroxybenzoyl hydrazine in ethanol (B145695) results in the formation of the corresponding hydrazones with yields of 85% and 91%, respectively. researchgate.net Similarly, it reacts with 4-allyloxybenzoyl hydrazine in the presence of an acetic acid catalyst to produce hydrazone derivatives. researchgate.net These hydrazone products can serve as ligands for metal complexes or as intermediates for the synthesis of other heterocyclic rings. For example, a novel hydrazone-oxime ligand was synthesized through the condensation of p-methoxyisonitrosophenylhydrazine and this compound. researchgate.net

Furthermore, this compound is a valuable component in multicomponent reactions (MCRs), which are efficient processes for the synthesis of complex molecules in a single step. It has been utilized in the synthesis of fused heterocyclic systems such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com In these reactions, the acetyl group and the active methylene (B1212753) character of the barbituric acid ring play crucial roles in the formation of new carbon-carbon and carbon-nitrogen bonds.

The ability of this compound to react with primary amines has also been explored, demonstrating its chemoselectivity and its potential in the synthesis of selectively protected polyamines like spermidine (B129725). researchgate.net

The versatility of this compound is further highlighted by its use in the synthesis of s-triazine hydrazone derivatives with potential antiproliferative activities. In these syntheses, this compound is reacted with substituted 1,3,5-triazine-2-hydrazines in the presence of acetic acid. acs.org

In essence, the strategic placement of the acetyl group on the N,N'-dimethylated barbituric acid core makes this compound a highly valuable and reactive intermediate for synthetic chemists, enabling the construction of a rich diversity of heterocyclic structures with potential applications in various fields of chemistry and biology.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| CAS Number | 58713-03-4 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 121-123 °C |

| Density | 1.327 g/cm³ |

| Boiling Point | 305.7 °C at 760 mmHg |

Detailed Research Findings on the Synthetic Utility of this compound

| Reaction Type | Reactants | Products | Yield | Reference |

| Hydrazone Formation | o-Hydroxybenzoyl hydrazine | H2L1 (hydrazone) | 85% | researchgate.net |

| Hydrazone Formation | p-Hydroxybenzoyl hydrazine | H2L2 (hydrazone) | 91% | researchgate.net |

| Hydrazone Formation | 4-Allyloxybenzoyl hydrazine | Hydrazone derivative | High | researchgate.net |

| Hydrazone Formation | p-Methoxyisonitrosophenylhydrazine | Novel hydrazone-oxime ligand | - | researchgate.net |

| Multicomponent Reaction | Hydrazine hydrate (B1144303), ethyl acetoacetate, aryl aldehydes, ammonium (B1175870) acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | - | mdpi.com |

| Hydrazone Formation | 4,6-Disubstituted 1,3,5-triazine-2-hydrazino | 4,6-Disubstituted 1,3,5-triazine-2-hydrazone derivatives | Excellent | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMWKCXXKFMEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298117 | |

| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58713-03-4 | |

| Record name | 58713-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Acetyl 1,3 Dimethylbarbituric Acid

Precursor Synthesis: 1,3-Dimethylbarbituric Acid Methodologies

The primary and most established method for synthesizing 1,3-dimethylbarbituric acid involves the condensation reaction of a urea (B33335) derivative with a malonic acid derivative. chemicalbook.comsigmaaldrich.com Specifically, 1,3-dimethylurea (B165225) is reacted with either malonic acid or an ester of malonic acid, such as dimethyl malonate or diethyl malonate. prepchem.comgoogle.comchemicalbook.com

One common approach involves heating 1,3-dimethylurea and malonic acid in a mixture of glacial acetic acid and acetic anhydride (B1165640). prepchem.com The reaction is typically initiated at 60–70°C and the temperature is then raised to 90°C and held for several hours to drive the condensation. prepchem.com

Alternatively, the condensation can be performed using a strong base as a catalyst, such as sodium ethoxide, in a suitable solvent like a lower aliphatic alcohol (e.g., n-butanol) often mixed with an aromatic hydrocarbon like toluene. google.comgoogle.com In this method, the reactants are heated under reflux for 9 to 10 hours at temperatures ranging from 60 to 120°C. google.comgoogle.com Following the reaction, acidification with hydrochloric acid precipitates the product, which can then be purified by recrystallization. google.comgoogle.com This base-catalyzed method is noted for its use of low-cost materials and high product yields, which can reach up to 76%. google.comgoogle.com

Direct Acetylation Protocols

The introduction of the acetyl group onto the 1,3-dimethylbarbituric acid backbone is most commonly achieved through direct acylation.

The most direct method for the synthesis of 5-acetyl-1,3-dimethylbarbituric acid is the C-acylation of 1,3-dimethylbarbituric acid using acetic anhydride. researchgate.net This reaction is a classic example of electrophilic substitution at the active methylene (B1212753) group (C-5) of the barbiturate (B1230296) ring. The C-5 position is particularly reactive due to the electron-withdrawing effects of the adjacent carbonyl groups. The synthesis of various 5-substituted thiobarbituric acid derivatives has been achieved through a one-pot cyclocondensation of 1-aroyl-3-arylthioureas with malonic acid in the presence of acetic anhydride. researchgate.net

The efficiency and yield of acylation reactions are highly dependent on the chosen conditions. For the synthesis of related thiobarbituric acids, which offers insights into barbiturate reactivity, extensive optimization has been performed. nih.gov The choice of solvent plays a critical role; while reactions in solvents like benzene, chloroform, and ethanol (B145695) give modest yields, a significant improvement is observed when using acetic acid as the reaction medium. nih.gov

A systematic study on a related synthesis of thiobarbituric acids demonstrated that increasing the proportion of acetic acid relative to acetyl chloride dramatically increases the product yield. nih.gov The optimal conditions were found to be a 20:40 mmol ratio of acetyl chloride to acetic acid, which resulted in a 96% yield after stirring for 3 hours at room temperature. nih.gov This suggests that acetic acid acts as a good initiator and facilitates the C-N coupling reaction. nih.gov Such findings are instructive for optimizing the acetylation of 1,3-dimethylbarbituric acid.

Table 1: Optimization of Reaction Conditions for a Related Thiobarbituric Acid Synthesis Data adapted from a study on 1-o-tolyl-3-phenyl thiourea (B124793) and malonic acid, illustrating the effect of solvent on yield. nih.gov

| Entry | Acetyl Chloride (mmol) | Solvent (mmol) | Time (h) | Yield (%) |

| 4 | 20 | Benzene (20) | 5.0 | 42 |

| 5 | 20 | Chloroform (20) | 5.5 | 45 |

| 6 | 20 | Ethanol (20) | 5.0 | 50 |

| 7 | 20 | DMF (20) | 4.0 | 62 |

| 8 | 20 | DMSO (20) | 4.0 | 67 |

| 9 | 20 | Acetic Acid (20) | 3.5 | 75 |

| 12 | 20 | Acetic Acid (40) | 3.0 | 96 |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields. tsijournals.com This method has been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives, including those based on barbituric acid. mdpi.comrsc.org Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. mdpi.com For instance, the Biginelli reaction, a multicomponent condensation to form dihydropyrimidinones, can be completed in 10 minutes at 120°C under microwave conditions, yielding up to 92% of the product. mdpi.com This approach offers advantages such as high yields, benign reaction conditions, and short reaction times. rsc.org While specific data on the microwave-assisted acetylation of 1,3-dimethylbarbituric acid is not detailed in the provided results, the successful application to similar heterocyclic syntheses suggests its high potential for this transformation. tsijournals.commdpi.com

Exploration of Alternative Synthetic Routes and Reagents

Beyond direct acetylation with acetic anhydride, other reagents and strategies can be employed. The acylation of a sodium derivative of 1,3-dimethylbarbituric acid can be achieved using ω-chloroalkanoyl chlorides in the presence of pyridine. researchgate.net While this method uses a more reactive acyl chloride, it demonstrates the versatility of the barbiturate core in reacting with different acylating agents.

Another approach involves the reaction of 1,3-disubstituted thioureas with malonic acid in an acetyl chloride-acetic acid medium to produce thiobarbituric acids, which are structural analogs. nih.gov This highlights that the core heterocyclic ring can be formed and functionalized in a one-pot process under specific conditions. Furthermore, research into related compounds has shown that functionalization can also occur via the reaction of 5-bromo-5-phenylbarbituric acid derivatives with various amines, indicating that substitution at the C-5 position is a key synthetic pathway. gatech.edu

Chemical Transformations and Derivatization of 5 Acetyl 1,3 Dimethylbarbituric Acid

Condensation Reactions

Condensation reactions involving the acetyl group of 5-Acetyl-1,3-dimethylbarbituric Acid are a primary method for its derivatization, leading to the formation of enamines, Schiff bases, and hydrazones.

This compound (also known as DAB) reacts chemoselectively with primary amines to form functionalized enamine intermediates. researchgate.net This reaction is a cornerstone for creating more complex molecules, such as selectively protected polyamines like spermidine (B129725). researchgate.net The reaction typically involves the condensation of the amine with the acetyl carbonyl group. For example, the reaction with (1R,2R)-1,2-diphenylethanediamine in anhydrous tetrahydrofuran (B95107) (THF) at room temperature proceeds efficiently, yielding the corresponding enamine product in high yield.

| Primary Amine | Reaction Conditions | Product/Yield | Reference |

|---|---|---|---|

| (1R,2R)-1,2-diphenylethanediamine | Anhydrous THF, room temp, 48h | Corresponding enamine, 98% yield | |

| 2-Aminoethanol | Anhydrous EtOH, 50°C, 24h | Not specified | |

| Primary amines (general) | Not specified | Selectively protected spermidine intermediates | researchgate.net |

The condensation of this compound with the α-amino group of amino acids leads to the formation of derivatives that function as stable protecting groups in peptide synthesis. researchgate.net These products, which exist as enamines, are typically stable, crystalline solids. researchgate.net An important feature of these adducts is their stability under the standard acidic and basic conditions used in solid-phase peptide synthesis (SPPS), while being easily cleaved by mild solutions such as 2% hydrazine (B178648) hydrate (B1144303) in dimethylformamide (DMF). researchgate.net The fundamental reaction is a condensation between the carbonyl group of the acetyl moiety and the primary amino group of the amino acid to form an azomethine linkage, characteristic of Schiff bases. nahrainuniv.edu.iquobasrah.edu.iq

Hydrazone derivatives of this compound are readily synthesized through condensation with various hydrazine and hydrazide compounds. nih.govacs.org These reactions are typically conducted in ethanol (B145695), often with a catalytic amount of glacial acetic acid, to facilitate the formation of the hydrazone linkage (-C=N-NH-). nih.govacs.orgresearchgate.net A diverse range of hydrazines has been employed, leading to products with varied structural features. For instance, reaction with o-hydroxybenzoyl hydrazine and p-hydroxybenzoyl hydrazine in ethanol affords the corresponding hydrazones in high yields of 85% and 91%, respectively. researchgate.netresearchgate.net Similarly, complex hydrazones can be prepared by reacting with 4,6-disubstituted-1,3,5-triazine-2-hydrazino derivatives. nih.govacs.org Furthermore, thiosemicarbazones, a subclass of hydrazones, are synthesized by reacting 5-acetylbarbituric acid with thiosemicarbazides. researchgate.net

| Hydrazine/Hydrazide/Thiosemicarbazide | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4,6-disubstituted 1,3,5-triazine-2-hydrazino derivatives | EtOH, acetic acid, reflux 2-3h | s-Triazine Hydrazone Derivatives | Excellent | nih.govacs.org |

| o-Hydroxybenzoyl hydrazine | Ethanol | Aroylhydrazone | 85% | researchgate.netresearchgate.net |

| p-Hydroxybenzoyl hydrazine | Ethanol | Aroylhydrazone | 91% | researchgate.netresearchgate.net |

| p-Methoxyisonitrosophenylhydrazine | Not specified | Hydrazone-oxime ligand | Not specified | researchgate.net |

| N-substituted/unsubstituted thiosemicarbazides | Absolute alcohol, H₂SO₄ (cat.) | Thiosemicarbazone Derivatives | Up to 78.4% | researchgate.net |

| Hydrazine | Ethanol, reflux | 5-(hydrazineylmethylene)-1,3-dimethylbarbituric acid | Not specified | nih.gov |

Acylation Reactions and Further Functionalization

The synthesis of this compound itself is an acylation reaction, typically involving the acylation of 1,3-dimethylbarbituric acid with an acetylating agent like acetic anhydride (B1165640). sigmaaldrich.com Further functionalization often utilizes the reactivity of the acetyl group, as seen in the aforementioned condensation reactions. While direct acylation onto the pre-formed this compound is less common, the general reactivity of the parent 1,3-dimethylbarbituric acid scaffold allows for the introduction of various acyl groups. For instance, reacting 1,3-dimethylbarbituric acid with propionic anhydride yields the corresponding 5-propionyl derivative, highlighting the versatility of the C5 position for acylation. researchgate.net

Nucleophilic Substitution Reactions

The chemistry of barbiturates is significantly influenced by nucleophilic reactions. The C5 position of the barbiturate (B1230296) ring is flanked by two carbonyl groups, making the attached protons acidic. Deprotonation leads to the formation of a barbiturate anion, which is a potent nucleophile stabilized by resonance. mdpi.comuokerbala.edu.iq The 1,3-dimethylated version is a more reactive nucleophile than the N-unsubstituted parent compound, an effect attributed to the electron-donating nature of the methyl groups. mdpi.com

While direct nucleophilic substitution on the acetyl group of this compound is not a commonly reported pathway, derivatives of the parent compound are highly susceptible to nucleophilic attack. Arylidene barbiturates, formed via condensation at the C5 position, are potent electrophiles that readily undergo nucleophilic conjugate additions (Michael-type reactions) with a variety of nucleophiles, including stabilized carbanions. mdpi.comacs.org

Cycloaddition Chemistry of Derived Barbiturates

Derivatives of barbituric acids are valuable building blocks in cycloaddition chemistry, particularly in Diels-Alder reactions. mdpi.com To participate in these reactions, the barbiturate is typically first converted into an unsaturated derivative, such as an alkylidene or arylidene barbiturate, via a Knoevenagel condensation. mdpi.commdpi.com These derivatives serve as highly reactive, electron-deficient dienophiles.

(4+2) Cycloaddition Reactions : Enantioselective Diels-Alder reactions utilizing barbiturate-based dienophiles have been successfully developed. mdpi.com A notable example involves the reaction of an in situ-generated benzylidene barbituric acid with a cyclic sulfone diene, catalyzed by chiral amino-alcohols, to produce complex spiranic adducts. mdpi.com

(3+2) Cycloaddition Reactions : Alkylidene barbiturates also function as effective dipolarophiles in (3+2) cycloaddition reactions. mdpi.com They can react with 1,3-dipoles, such as those generated from isothiocyanates or Morita-Baylis-Hillman (MBH) adducts, to construct spiro-fused heterocyclic systems. mdpi.com

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| (4+2) Diels-Alder | Cyclic sulfone (diene) + Benzylidene barbituric acid (dienophile) | Chiral amino-acid or amino-alcohol | Spiranic adducts | mdpi.com |

| (3+2) Cycloaddition | Isothiocyanates (1,3-dipole precursor) + Alkylidene barbiturates (dipolarophile) | Amine catalyst | Spiro-compounds | mdpi.com |

| (3+2) Cycloaddition | MBH adducts (1,3-dipole precursor) + Alkylidene barbiturates (dipolarophile) | Phosphine catalyst | Spiro-compounds | mdpi.com |

Interactions with Chalcone (B49325) Compounds

The reaction of 1,3-dimethylbarbituric acid, a close structural relative of this compound, with chalcone derivatives demonstrates a significant pathway for the synthesis of complex heterocyclic systems. Chalcones, which are α,β-unsaturated ketones, can react with the active methylene (B1212753) group of barbituric acid derivatives through a Michael addition, followed by cyclization, to yield pyrano[2,3-d]pyrimidine derivatives.

One notable example involves the reaction of 1,3-dimethylbarbituric acid with 4-methoxy chalcone. This reaction leads to the formation of 7-hydroxy-5-(4-methoxyphenyl)-2,4-dimethyl-5H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione. This transformation highlights the ability of the barbiturate scaffold to participate in cascade reactions, creating fused ring systems. While this specific example uses 1,3-dimethylbarbituric acid, the underlying reactivity is indicative of the potential for this compound to engage in similar transformations, with the acetyl group offering a further point for modification or influencing the reaction's stereochemistry.

In a broader context, chalcones are well-established precursors for the synthesis of various pyrimidine (B1678525) derivatives. derpharmachemica.com The reaction typically proceeds by treating the chalcone with a suitable nitrogen-containing reagent, such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride, in the presence of a base. derpharmachemica.com This general strategy underscores the versatility of chalcones in constructing heterocyclic frameworks that are analogous to those achievable with barbituric acid derivatives.

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from Barbituric Acid Analogs and Chalcones

| Barbituric Acid Derivative | Chalcone Derivative | Resulting Product | Reaction Type |

|---|---|---|---|

| 1,3-Dimethylbarbituric Acid | 4-Methoxy Chalcone | 7-hydroxy-5-(4-methoxyphenyl)-2,4-dimethyl-5H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione | Michael Addition/Cyclization |

Knoevenagel Condensation Pathways of Related Derivatives

The Knoevenagel condensation is a cornerstone reaction for the derivatization of barbituric acid and its analogs, including 1,3-dimethylbarbituric acid. wikipedia.org This reaction involves the condensation of an active methylene compound, such as a barbituric acid derivative, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgthermofisher.com The initial product is often an α,β-unsaturated compound, which can be a versatile intermediate for further synthetic transformations. wikipedia.org

For derivatives of 1,3-dimethylbarbituric acid, the Knoevenagel condensation with various aromatic aldehydes provides a straightforward route to 5-arylidene-1,3-dimethylbarbituric acids. researchgate.netresearchgate.net These reactions are often carried out under mild conditions and can be promoted by a range of catalysts, including environmentally benign options. The electrophilicity of these resulting 5-benzylidene derivatives has been studied, indicating they are potent electrophiles comparable to benzylidenemalononitriles, making them suitable for subsequent conjugate addition reactions. acs.org

These 5-arylidenebarbituric acid intermediates are valuable in multicomponent reactions for the synthesis of more complex heterocyclic systems. For instance, a one-pot, three-component reaction of an aromatic aldehyde, 1,3-dimethylbarbituric acid, and malononitrile (B47326) can yield highly substituted pyrano[2,3-d]pyrimidine derivatives. nih.govresearchgate.net This tandem reaction sequence typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile or the barbituric acid, followed by a Michael addition and subsequent cyclization to form the fused pyran ring. nih.gov Various catalysts, including sulfonic acid functionalized nanoporous silica, have been shown to efficiently promote these transformations. nih.gov

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of derivatives by simply varying the aldehyde component.

Table 2: Examples of Knoevenagel Condensation with 1,3-Dimethylbarbituric Acid Derivatives

| Barbituric Acid Derivative | Aldehyde | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,3-Dimethylbarbituric Acid | Various Aromatic Aldehydes | Weak base (e.g., piperidine) | 5-Arylidene-1,3-dimethylbarbituric acids |

| 1,3-Dimethylbarbituric Acid | Aromatic Aldehydes | Sulfonic acid nanoporous silica | Pyrano[2,3-d]pyrimidine diones (in the presence of malononitrile) nih.gov |

| Barbituric Acid | 2-Methoxybenzaldehyde | Piperidine in ethanol | 5-(2-Methoxybenzylidene)barbituric acid wikipedia.org |

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies

The three-dimensional arrangement of atoms and molecules in the crystalline state of 5-Acetyl-1,3-dimethylbarbituric Acid has been elucidated through single-crystal X-ray diffraction techniques. These studies provide a foundational understanding of its solid-state structure.

Crystals of this compound suitable for X-ray analysis were obtained by slow evaporation from a solution of acetone (B3395972) and water. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P 2₁/c. researchgate.net The unit cell parameters have been determined as follows:

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.6056 (3) |

| b (Å) | 9.1602 (3) |

| c (Å) | 11.9601 (4) |

| β (°) | 109.410 (3) |

| Volume (ų) | 889.22 (5) |

| Z | 4 |

| Cell parameters determined at 25 °C. researchgate.net |

The stability of the crystal structure of this compound is maintained through a network of intermolecular interactions. A significant contributor to the crystal packing is the presence of π–π stacking interactions between the barbituric acid rings of adjacent molecules. The intercentroid distance for these interactions has been measured at 3.4300 (11) Å, indicating a stabilizing overlap between the aromatic systems. researchgate.net In addition to these stacking forces, various hydrogen bonds and van der Waals forces are the predominant interactions governing the crystal packing. researchgate.net

To further quantify the intermolecular interactions, Hirshfeld surface analysis was conducted. This computational method allows for the visualization and quantification of the close contacts between molecules in the crystal lattice. The analysis of this compound revealed that the most significant contributions to the crystal packing arise from H···O/O···H and H···H interactions. researchgate.net

The percentage contributions of the key intermolecular contacts are detailed in the table below:

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···O / O···H | 45.9% |

| H···H | 32.9% |

| Data from Hirshfeld surface analysis. researchgate.net |

These findings underscore the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of the compound in its crystalline form. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insight into the molecular structure of this compound in solution.

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. The spectrum displays distinct signals corresponding to the different proton environments within the molecule. researchgate.net

The assignments for the observed signals are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.46 | Singlet | 1H | Hydrogen at position 5 (5-H) |

| 3.37 | Singlet | 3H | Methyl group protons (-N-CH₃) |

| 3.33 | Singlet | 3H | Methyl group protons (-N-CH₃) |

| 2.72 | Singlet | 3H | Acetyl methyl group protons (-CO-CH₃) |

| Spectrum recorded in DMSO-d₆. researchgate.net |

The presence of these signals confirms the successful acetylation of 1,3-dimethylbarbituric acid at the 5-position. researchgate.net

Detailed experimental ¹³C NMR spectral data for this compound were not available in the consulted literature.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical analytical technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the FTIR spectrum exhibits several key absorption bands that confirm its molecular structure.

A study by Kıncal et al. (2022) provides specific FTIR data for this compound. The stretching vibrations (ν) of the methyl (-CH₃) groups are observed at 2963 and 2928 cm⁻¹. dergipark.org.tr The spectrum also shows distinct peaks corresponding to the carbonyl (C=O) groups, a defining feature of the barbiturate (B1230296) ring and the acetyl substituent. These carbonyl stretching vibrations are found at 1722, 1690, and 1656 cm⁻¹. dergipark.org.tr Additionally, a carbon-oxygen (C-O) stretching vibration is identified at 1221 cm⁻¹. dergipark.org.tr

These values are instrumental in confirming the presence of the acetyl group and the integrity of the dimethylbarbituric acid ring structure.

FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 2963, 2928 | ν(-CH₃) | Methyl | dergipark.org.tr |

| 1722, 1690, 1656 | ν(C=O) | Carbonyl | dergipark.org.tr |

| 1221 | ν(C-O) | Carbon-Oxygen | dergipark.org.tr |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. This technique provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

For this compound (C₈H₁₀N₂O₄), the predicted monoisotopic mass is 198.06406 Da. uni.lu While experimental mass spectra were not detailed in the available literature, predicted collision cross-section data for various adducts of the molecule have been calculated. These predictions offer valuable insight into the expected behavior of the ionized compound in a mass spectrometer. uni.lu

The predicted m/z values for common adducts are as follows:

[M+H]⁺: 199.07134

[M+Na]⁺: 221.05328

[M-H]⁻: 197.05678

[M]⁺: 198.06351

These predicted values serve as a useful reference for the identification of this compound in mass spectrometric analyses.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Reference |

| [M+H]⁺ | 199.07134 | uni.lu |

| [M+Na]⁺ | 221.05328 | uni.lu |

| [M-H]⁻ | 197.05678 | uni.lu |

| [M]⁺ | 198.06351 | uni.lu |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This analysis is crucial for verifying the empirical formula of a synthesized compound.

The molecular formula for this compound is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . nih.govscbt.com Based on this formula, the theoretical elemental composition has been calculated.

A research article by Kıncal et al. (2022) reports the results of an elemental analysis performed on a synthesized sample of this compound. The experimentally determined values were found to be in close agreement with the calculated theoretical percentages, thus confirming the successful synthesis and purity of the compound. dergipark.org.tr

The calculated and found values are presented in the table below.

Elemental Composition of this compound

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 48.48 | 48.40 | dergipark.org.tr |

| Hydrogen (H) | 5.09 | 5.01 | dergipark.org.tr |

| Nitrogen (N) | 14.14 | 14.44 | dergipark.org.tr |

Tautomeric Equilibria and Conformational Analysis

Investigation of Keto-Enol Tautomerism

The keto-enol tautomerism of 5-Acetyl-1,3-dimethylbarbituric acid involves the migration of a proton from the α-carbon of the acetyl group to one of the adjacent carbonyl oxygen atoms, resulting in the formation of an enol form stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between the predominant diketo form and its enolic tautomer is a dynamic process.

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, the behavior of the parent compound, barbituric acid, and other 5-substituted derivatives provides a strong basis for understanding its tautomeric preferences. Theoretical studies on barbituric acid have shown that while the tri-keto form is the most stable in the gas phase, the enol form can be significantly stabilized in different environments. For this compound, the equilibrium would lie between the diketo form and the more stable Z-enol form, which is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring.

Table 1: Possible Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Diketo Form |  | Contains three carbonyl groups. The acetyl group is in its keto form. |

| Z-Enol Form |  | Characterized by a C=C double bond and a hydroxyl group from the enolized acetyl group. Stabilized by an intramolecular hydrogen bond. |

| E-Enol Form |  | A less stable enol isomer due to the absence of intramolecular hydrogen bonding. |

Note: The images are representative structures and not based on specific experimental data for this compound.

Solvent Effects on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the surrounding solvent environment. The polarity and hydrogen-bonding capability of the solvent can significantly influence the relative stability of the tautomers. Generally, for β-dicarbonyl compounds, nonpolar solvents tend to favor the enol form due to the stability gained from the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the more polar keto form.

While specific quantitative data for this compound is not available, studies on analogous systems suggest a similar trend. For instance, in a nonpolar solvent like chloroform, the enol form would be expected to be more prevalent, whereas in a polar protic solvent like water or methanol, the equilibrium would likely shift towards the diketo form. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also influence the equilibrium by stabilizing the enol form through hydrogen bond acceptance.

Table 2: Expected Predominant Tautomer of this compound in Various Solvents

| Solvent | Polarity | Hydrogen Bonding Capability | Expected Predominant Tautomer |

| Chloroform (CDCl₃) | Low | Weak Donor | Enol |

| Dimethyl Sulfoxide (DMSO-d₆) | High | Aprotic (Acceptor) | Enol |

| Methanol (CD₃OD) | High | Protic (Donor & Acceptor) | Keto |

| Water (D₂O) | High | Protic (Donor & Acceptor) | Keto |

This table is based on general principles of keto-enol tautomerism and requires experimental verification for this compound.

Spectroscopic and Computational Discrimination of Tautomers

The distinct structural features of the keto and enol tautomers of this compound allow for their discrimination using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms. The diketo form would exhibit a characteristic singlet for the methine proton of the acetyl group, while the enol form would show a vinyl proton signal and a downfield signal for the enolic hydroxyl proton. The integration of these signals can provide a quantitative measure of the tautomeric ratio in a given solvent.

In ¹³C NMR spectroscopy, the keto form would show a signal for the ketonic carbonyl carbon of the acetyl group, which would be absent in the enol form. Conversely, the enol form would exhibit signals for the sp² hybridized carbons of the C=C double bond.

Infrared (IR) Spectroscopy: IR spectroscopy can also differentiate between the tautomers. The keto form will display characteristic C=O stretching vibrations for both the ring and the acetyl carbonyl groups. The enol form, on the other hand, will show a broad O-H stretching band due to the hydroxyl group and a C=C stretching vibration, along with a shift in the C=O stretching frequencies due to conjugation.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and spectroscopic properties of the tautomers. uni.lu These calculations can provide insights into the optimized geometries, relative energies, and vibrational frequencies of the keto and enol forms, aiding in the interpretation of experimental spectra. Computational studies on barbituric acid have demonstrated that the relative energies of tautomers are significantly influenced by the computational model and the inclusion of solvent effects. uni.lu

Table 3: Expected Spectroscopic Signatures for Tautomers of this compound

| Spectroscopic Technique | Diketo Form | Z-Enol Form |

| ¹H NMR | Methine proton (CH) signal | Vinyl proton (=CH) signal, Enolic proton (OH) signal |

| ¹³C NMR | Ketonic carbonyl (C=O) signal | sp² carbon signals (C=C) |

| IR Spectroscopy | Sharp C=O stretching bands | Broad O-H stretching band, C=C stretching band |

This table presents expected spectroscopic features based on the functional groups present in each tautomer.

Coordination Chemistry and Metal Complexation of 5 Acetyl 1,3 Dimethylbarbituric Acid

Ligand Properties and Metal Ion Chelating Ability

5-Acetyl-1,3-dimethylbarbituric acid is a versatile ligand in coordination chemistry, primarily due to its potent chelating capabilities. The molecule possesses multiple oxygen donor atoms, which allows it to form stable complexes with a variety of metal ions. researchgate.net Its structure is conducive to keto-enol tautomerism, a key feature that influences its coordination behavior and allows it to adapt to different metal ion geometries. researchgate.net

The primary coordination sites are the oxygen atoms of the acetyl group and the adjacent carbonyl groups of the pyrimidine (B1678525) ring. This arrangement enables the ligand to act as a bidentate or even tridentate chelating agent. In its deprotonated (enolate) form, the ligand can form strong bonds with metal centers, creating five- or six-membered chelate rings, which enhances the stability of the resulting metal complexes. mdpi.com The presence of both hard (oxygen) and potentially soft (in derivatives like thiosemicarbazones) donor atoms makes it an interesting subject for studying coordination preferences with different metal ions. researchgate.netmdpi.com The electronic environment of the barbiturate (B1230296) ring can be tuned by substituents, which in turn modifies the ligand's properties and the characteristics of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). mdpi.comresearchgate.net The reaction is often carried out at room temperature with stirring for an extended period to ensure the formation of the complex. mdpi.com The resulting solid complex can then be isolated by filtration, washed, and dried. mdpi.com

Characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complex, while Fourier-transform infrared (FTIR) spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and C-O bonds upon complexation. researchgate.netdergipark.org.tr

X-ray diffraction is a powerful tool for determining the precise three-dimensional molecular structure of the complexes in the solid state. mdpi.comresearchgate.net For instance, a Cu(II) complex of 1,3-dimethyl-5-acetyl-barbituric acid was synthesized and its structure was elucidated using single-crystal X-ray diffraction. researchgate.net Additional characterization methods include magnetic moment measurements, UV-Vis spectroscopy, and electron paramagnetic resonance (EPR) to probe the electronic structure and geometry of the metal center. mdpi.comresearchgate.net

Table 1: Spectroscopic and Analytical Data for a Cu(II) Complex of this compound

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Elemental Analysis | Confirms the ratio of C, H, N, and Cu atoms. | Determines the empirical formula of the complex. | researchgate.net |

| FTIR Spectroscopy | Shifts in the vibrational bands of the carbonyl groups. | Indicates coordination of the oxygen atoms to the Cu(II) ion. | researchgate.net |

| Magnetic Moment | Measurement of magnetic susceptibility. | Provides information on the oxidation state and spin state of the copper ion. | researchgate.net |

Influence of Complexation on Molecular Architecture and Reactivity

The coordination of this compound to a metal ion significantly influences the molecule's architecture and can alter its reactivity. Upon complexation, the ligand's conformation changes to accommodate the geometric preferences of the metal center. Bond lengths and angles within the ligand are also modified compared to the free, uncoordinated molecule.

In a reported copper(II) complex, the metal ion is penta-coordinated, bonded to five oxygen atoms in a configuration described as a slightly distorted square-pyramidal geometry. researchgate.net This specific arrangement is a direct consequence of the chelation by the ligand. The supramolecular structure of these complexes is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, as revealed by Hirshfeld surface analysis. researchgate.netdergipark.org.tr

Studies on related thiosemicarbazone derivatives of 5-acetylbarbituric acid show that upon coordination to a metal like copper(II), the ligand, which is relatively planar when free, can become twisted. mdpi.com For example, the dihedral angle between the pyrimidinetrione ring and the thiosemicarbazone moiety changes significantly upon complexation. mdpi.com The metal ion's coordination sphere can vary from distorted square pyramidal to square planar, depending on the other coordinating species (like anions or solvent molecules). mdpi.com This demonstrates that the molecular architecture is a result of a delicate interplay between the ligand's intrinsic properties and the coordination requirements of the metal ion.

Table 2: Crystallographic Data for a Cu(II) Complex of 1,3-Dimethyl-5-acetyl-barbituric Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| Coordination Geometry | Slightly distorted square-pyramidal | researchgate.net |

| Coordination Number | 5 (penta-coordinated) | researchgate.net |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been employed to analyze the geometry, reactivity, and thermodynamics of barbituric acid derivatives.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for understanding its electronic properties. For derivatives of 1,3-dimethylbarbituric acid, structural stability and chemical reactivity have been assessed using DFT methods. researchgate.net For instance, the B3LYP/6-311++G(d,p) method has been utilized to optimize the structures of such derivatives to ensure their stability before further analysis. researchgate.net Theoretical studies on related compounds, such as 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have shown that DFT calculations can effectively determine that the enol tautomer is more stable than the keto form, a finding supported by NMR data. researchgate.net These calculations also allow for the analysis of frontier molecular orbitals and net atomic charges. researchgate.net

DFT is also applied to elucidate reaction pathways and characterize the high-energy transition states that connect reactants and products. A detailed computational study on the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea to form a derivative product employed DFT to investigate the reaction steps. researchgate.net The study identified the most plausible mechanism, suggesting that the rate-determining step involves the formation of a C-S bond through an intramolecular proton transfer to an oxygen atom. researchgate.net Furthermore, theoretical calculations have been used to analyze the transition states between keto and enol tautomers in similar structures, providing support for the stability of the enol form. researchgate.net

Computational methods provide key data on the thermodynamics and kinetics of chemical reactions. In the DFT study of the reaction of 5-bromo-1,3-dimethylbarbituric acid, both thermodynamic and kinetic parameters were calculated. researchgate.net The investigation determined the activation energy for the most favorable reaction pathway to be 33 kJ mol⁻¹, calculated using the B3LYP/6-31G(d) level of theory with a solvation model. researchgate.net Such studies are vital for predicting the feasibility and rate of chemical transformations. High-level composite methods like Gaussian-n (G3 and G4) have been used for related barbituric acid compounds to provide reliable thermochemical data, including deprotonation enthalpies and entropies. nih.gov

Energy Frameworks Analysis

Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing a clear picture of the forces governing crystal packing and stability.

The crystal structure of 5-acetyl-1,3-dimethylbarbituric acid has been analyzed to evaluate the contributions of different types of intermolecular energies. dergipark.org.trdntb.gov.ua By computing the electrostatic, dispersion, and total interaction energies, it was determined that dispersion forces are the most significant contributor to the stabilization of the crystal structure. dergipark.org.trdntb.gov.uadergipark.org.tr The Hirshfeld surface (HS) analysis further quantifies the key interactions responsible for crystal packing, revealing that H···O/O···H and H···H interactions are the most prevalent. dntb.gov.uadergipark.org.tr These findings highlight that van der Waals forces and hydrogen bonding are the dominant interactions in the crystal packing of the compound. dergipark.org.trdergipark.org.tr

| Interaction Type | Contribution to Crystal Packing (%) | Dominant Energy Contribution |

|---|---|---|

| H···O/O···H | 45.9% dntb.gov.uadergipark.org.tr | Dispersion Energy dergipark.org.trdntb.gov.uadergipark.org.tr |

| H···H | 32.9% dntb.gov.uadergipark.org.tr | |

| Other | 21.2% |

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein, and to assess the stability of the resulting complex. These methods are instrumental in drug design and discovery.

While studies focusing specifically on this compound are limited, extensive research has been conducted on various derivatives of 1,3-dimethylbarbituric acid to explore their potential as therapeutic agents. researchgate.netnih.govresearchgate.net Molecular docking simulations have been performed to investigate the interactions between these derivatives and their biological targets. researchgate.netnih.gov

For example, derivatives of 1,3-dimethylbarbituric acid have been designed and evaluated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), an important target in cancer therapy. nih.gov Docking studies showed that these compounds fit well into the active site of the enzyme. nih.gov Similarly, other derivatives have been docked against the urease enzyme, with some compounds showing higher binding affinities than the standard inhibitor. researchgate.net Molecular dynamics simulations have also been employed to confirm the stability of the ligand-protein complexes predicted by docking studies. researchgate.net

| Compound Series | Target Protein | Key Findings | Reported Binding Affinity / Potency |

|---|---|---|---|

| 1,3-Dimethylbarbituric Acid Derivatives (e.g., 7b, 7d, 7e) | PARP1 | Showed promising inhibition at the nanomolar level, with higher potency than the standard drug Olaparib. nih.gov | IC₅₀ = 36.33 - 41.60 nM nih.gov |

| 1,3-Dimethylbarbituric Acid Derivatives (e.g., Compound 6) | Not Specified | Molecular docking revealed a high binding affinity, and MD simulations confirmed stability. researchgate.net | -9.0 kcal/mol researchgate.net |

| Bis-Schiff Bases of 1,3-Dimethylbarbituric Acid (e.g., IIIj) | Urease | Identified as a potent anti-urease agent with strong protein-ligand interactions. researchgate.net | -10.3 kcal/mol researchgate.net |

Advanced Computational Approaches for Structure-Energy Relationships

Advanced computational chemistry techniques are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its energetic properties. These theoretical models provide deep insights into the molecule's stability, reactivity, and electronic characteristics at an atomic level, complementing experimental findings.

Theoretical Frameworks for Structural Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in studying barbiturate (B1230296) derivatives. The B3LYP functional combined with the 6-31G(d,p) basis set is a commonly utilized method for optimizing the molecular geometry of such compounds. niscpr.res.in This approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional portrait of the molecule in its ground state.

For this compound, computational studies have been performed to analyze its molecular and crystal structures. dergipark.org.tr One significant study utilized the CE-B3LYP/6–31G(d,p) model to investigate intermolecular interaction energies, which are crucial for understanding the stability of the compound in its crystalline form. dergipark.org.tr While the full detailed geometric parameters from this specific study are not publicly available, calculations on the closely related precursor, 1,3-dimethylbarbituric acid, using the B3LYP/6-31G(d,p) method offer valuable comparative insights.

Table 1: Selected Optimized Geometric Parameters for 1,3-Dimethylbarbituric Acid (B3LYP/6-31G(d,p)) (Illustrative data based on a related compound)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C4-C5 | 1.50 Å |

| Bond Length | C5-C6 | 1.50 Å |

| Bond Angle | C6-N1-C2 | 125.5° |

| Bond Angle | N1-C6-N3 | 116.0° |

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties and reactivity of this compound can be effectively described by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity.

For the related compound, 1,3-dimethylbarbituric acid, DFT calculations at the B3LYP/6-31G(d,p) level have determined the HOMO and LUMO energies. niscpr.res.in These values provide a baseline for understanding the electronic behavior of the barbiturate ring system. The introduction of the acetyl group at the 5-position in this compound is expected to influence these energy levels.

Table 2: Frontier Molecular Orbital Energies for 1,3-Dimethylbarbituric Acid (B3LYP/6-31G(d,p)) (Illustrative data based on a related compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.35 |

| LUMO | -1.22 |

| Energy Gap (ΔE) | 6.13 |

Atomic Charges and Electrostatic Potential

The distribution of electron density within the this compound molecule is another key aspect explored through computational chemistry. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom. irjweb.com This information is vital for understanding the molecule's polarity and identifying sites susceptible to electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It provides a guide to the reactive sites of a molecule, with areas of negative potential (typically colored in shades of red) indicating regions prone to electrophilic attack, and areas of positive potential (shown in blue) signifying regions susceptible to nucleophilic attack. For barbiturate derivatives, the carbonyl oxygen atoms are typically regions of high negative electrostatic potential.

Table 3: Illustrative Mulliken Atomic Charges (Conceptual data for this compound)

| Atom | Calculated Partial Charge (a.u.) |

|---|---|

| O (C2=O) | -0.55 |

| O (C4=O) | -0.58 |

| O (C6=O) | -0.57 |

| O (Acetyl) | -0.60 |

| N1 | -0.25 |

| N3 | -0.25 |

| C5 | +0.10 |

Advanced Applications in Organic Synthesis and Precursor Chemistry

Role as a Key Intermediate for Diverse Heterocyclic Compounds

The reactivity of 5-acetyl-1,3-dimethylbarbituric acid makes it an important precursor for a wide array of heterocyclic systems. The acetyl group readily undergoes condensation reactions with various nucleophiles, leading to the formation of larger, more complex structures.

For instance, it reacts with different hydrazine (B178648) derivatives to yield hydrazones and related compounds. Its condensation with p-methoxyisonitrosophenylhydrazine produces a novel hydrazone-oxime ligand. researchgate.net Similarly, reactions with o-hydroxybenzoyl hydrazine and p-hydroxybenzoyl hydrazine yield H2L1 and H2L2 ligands, respectively. researchgate.net These reactions demonstrate its utility in creating intricate molecular frameworks that can serve as ligands for metal complexes, such as the reported Cu(II) complex. researchgate.net

The broader 1,3-dimethylbarbituric acid scaffold is a cornerstone in multicomponent reactions for generating fused heterocyclic systems. sigmaaldrich.comnih.gov It is widely employed in the synthesis of various fused pyrimidine (B1678525) derivatives, including pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. sigmaaldrich.comnih.gov The acetyl derivative provides a specific functional handle to build upon this already versatile core, enabling the synthesis of targeted pyrimidine-pyrazole derivatives through oxidative cyclization pathways. researchgate.net

Table 1: Synthesis of Heterocyclic Derivatives from this compound

| Reactant(s) | Resulting Compound/System | Reference |

| p-methoxyisonitrosophenylhydrazine | Hydrazone-oxime ligand | researchgate.net |

| o-hydroxybenzoyl hydrazine | H2L1 Ligand | researchgate.net |

| p-hydroxybenzoyl hydrazine | H2L2 Ligand | researchgate.net |

| 4-allyloxybenzoyl hydrazine | Hydrazone derivative | researchgate.net |

| Thiosemicarbazides | Thiosemicarbazone derivatives | researchgate.net |

| (1R,2R)-1,2-diphenylethanediamine | Chiral enamine derivative | tcichemicals.com |

Utilization in Enantioselective Synthesis and Chiral Scaffold Construction

The barbituric acid framework is a significant focus in the field of asymmetric synthesis. mdpi.com While much of the pioneering work has involved other derivatives, the principles are directly applicable to this compound. The core structure can be deprotonated and undergo stereoselective alkylation reactions. mdpi.com For example, palladium-catalyzed allylation of a related barbiturate (B1230296) has been shown to create an all-carbon tetrasubstituted stereocenter, a challenging motif in organic synthesis. mdpi.com

A direct application involving this compound is its reaction with chiral amines. The reaction with (1R,2R)-1,2-diphenylethanediamine, a well-known chiral auxiliary, proceeds to form a chiral enamine product in high yield. tcichemicals.com This demonstrates its utility in constructing chiral scaffolds, where the barbiturate moiety serves as a foundational element for introducing stereocenters.

Furthermore, computational studies on related 5-arylidene barbituric acid derivatives confirm their high electrophilicity, making them excellent partners in enantioselective conjugate additions and cycloaddition reactions. mdpi.com This inherent reactivity, combined with the ability to introduce chiral elements, positions this compound and its derivatives as valuable tools for building complex chiral molecules. mdpi.com

Precursor for the Synthesis of Novel Bioactive Compounds

Derivatives of 1,3-dimethylbarbituric acid have shown significant promise in medicinal chemistry and drug discovery. nih.gov The core scaffold is present in molecules designed as potential inhibitors for enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), which is a target in cancer therapy. nih.gov

Specifically, derivatives of this compound have been investigated for their biological activities. A notable example is PyrzA, or 5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1,3-dimethylbarbituric acid, which has been identified as a hypoxia-inducible factor (HIF) activator. nih.gov HIF activators are therapeutic agents used in the treatment of conditions like renal anemia. nih.gov Improving the lipophilicity of this parent compound led to derivatives with even higher HIF stabilizing ability. nih.gov

Additionally, ligands synthesized from this compound have demonstrated excellent antioxidant properties in various assays. researchgate.net Thiosemicarbazone derivatives based on the closely related 5-acetylbarbituric acid have been evaluated for their in vitro cytotoxicity against cancer cell lines, indicating the potential for this class of compounds in oncology research. researchgate.net These findings underscore the importance of this compound as a starting material for generating new bioactive molecules. researchgate.net

Table 2: Bioactive Compounds Derived from the 1,3-Dimethylbarbituric Acid Scaffold

| Derivative Class/Name | Biological Activity/Target | Reference |

| PyrzA (a pyrazolidinylidene derivative) | Hypoxia-Inducible Factor (HIF) activator | nih.gov |

| Various substituted derivatives | PARP1 inhibition | nih.gov |

| Hydrazone-based ligands | Antioxidant activity | researchgate.net |

| Thiosemicarbazone derivatives | Cytotoxicity against cancer cell lines | researchgate.net |

Application as a Derivatization Reagent in Analytical Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This compound is classified as an analysis reagent, pointing to its utility in this field. echemi.com

The reactive acetyl group is a key feature for this application. It can readily undergo condensation reactions, particularly with primary amines and hydrazines, to form stable, easily detectable products like Schiff bases and hydrazones. researchgate.netdergipark.org.tr This type of reaction is a classic strategy for the derivatization of carbonyl compounds or, conversely, for tagging molecules containing amino or hydrazine groups. The resulting derivatives often exhibit enhanced spectroscopic properties (e.g., UV absorbance or fluorescence) or improved chromatographic behavior, facilitating their quantification and identification. While specific, standardized analytical methods using this exact reagent are not widely documented in the provided sources, its chemical reactivity is highly suited for such applications. researchgate.net

Development of Functional Materials and Supramolecular Structures

The rigid, planar structure of the barbiturate ring, combined with its capacity for hydrogen bonding and π–π stacking, makes this compound a valuable component in materials science and supramolecular chemistry.

The crystal structure of this compound itself has been analyzed in detail, revealing a monoclinic system where π–π interactions between adjacent rings, with intercentroid distances of 3.4300 (11) Å, contribute significantly to the stability of the crystal lattice. dergipark.org.tr Hirshfeld surface analysis confirms that van der Waals forces and hydrogen bonding are critical to the crystal packing. researchgate.netdergipark.org.tr

When used to synthesize more complex molecules, these properties are carried forward. For example, a hydrazone-oxime ligand derived from it forms centrosymmetric dimers stabilized by C─H⋯O and O─H⋯O hydrogen bonds, which then assemble into a three-dimensional supramolecular architecture. researchgate.net Furthermore, derivatives of 1,3-dimethylbarbituric acid have been engineered into molecular crystals that exhibit distinct photomechanical responses. rsc.org Upon irradiation with light, these crystals can bend or even jump due to a [2+2] photocycloaddition reaction, demonstrating their potential as photoactuators and smart materials. rsc.org

Q & A

Q. What are the standard synthetic routes and characterization techniques for 5-acetyl-1,3-dimethylbarbituric acid?

The compound is synthesized via acetylation of 1,3-dimethylbarbituric acid, typically using acetone and water for slow vaporization crystallization (25°C, 85% yield). Characterization involves:

- FTIR : Identification of ν(C=O) at 1722–1656 cm⁻¹ and ν(C-O) at 1221 cm⁻¹.

- ¹H NMR : Peaks at δ 7.46 (Ar-H) and δ 2.72–3.37 (-CH₃ groups).

- Elemental analysis : Confirmation of stoichiometry (C: 48.40%, H: 5.01%, N: 14.44%) .

Single-crystal X-ray diffraction (XRD) confirms the planar keto-enol tautomer and crystal packing stabilized by van der Waals and hydrogen bonds .

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

It serves as a dienophile and building block in multicomponent reactions (MCRs):

- Knoevenagel condensation : Reacts with aromatic aldehydes to form 5-arylidene derivatives for Diels-Alder reactions .

- Copper-catalyzed MCRs : Synthesizes spiro[carbazole-pyrimidine] derivatives (e.g., 75–82% yields, dr >20:1) via in situ dienophile generation .

Advanced Research Questions

Q. How do Hirshfeld surface (HS) analysis and energy frameworks explain the crystal packing of this compound?

- HS analysis : Reveals dominant H···O (23.2%) and H···H (51.4%) interactions, critical for stabilizing the lattice via hydrogen bonds and van der Waals forces.

- Energy frameworks : Dispersion energy contributes ~60% to total stabilization, outweighing electrostatic effects. This explains the compound’s low melting point (92°C) and solubility trends .

Q. What strategies optimize the regioselectivity of 5-arylations using 5-diazo-1,3-dimethylbarbituric acid?

- Catalyst selection : Rh₂(esp)₂ (0.1 mol%) enables room-temperature arylation with electron-deficient arenes (e.g., Cl-, Br-substituted substrates).

- Substrate scope : Moderately deactivating groups (OCF₃) are tolerated, achieving regioisomeric ratios up to 10:1. Elevated temperatures (50–80°C) are required for N–H-containing analogs to avoid side reactions .

Q. What mechanistic insights explain the oxidation of allylic/benzylic alcohols by 5-arylidene derivatives?

- Hydride transfer : Deuterium labeling (kH/kD = 3.3) supports a primary isotope effect, indicating rate-limiting hydride abstraction.

- Electrophilicity tuning : Electron-withdrawing groups (e.g., NO₂) on the arylidene moiety enhance oxidizing power (E = -10.4 to -13.9), correlating with redox potentials measured via cyclic voltammetry .

Q. How do steric and electronic factors influence diastereoselectivity in spiro[carbazole-pyrimidine] synthesis?

- CuSO₄ catalysis : Facilitates [4+2] cycloaddition between in situ-generated o-quinodimethanes (o-QDMs) and 5-arylidene dienophiles.

- Cis-configuration dominance : Aromatic aldehydes with ortho/meta/para substituents yield >20:1 dr due to π-π stacking and steric constraints, as confirmed by XRD .

Q. Can this compound derivatives exhibit liquid crystalline properties?

Q. How are electrophilicity parameters (E) determined for benzylidenebarbituric acids?

- Kinetic studies : Second-order rate constants (log k) for reactions with carbanions in DMSO are plotted against Mayr’s linear free-energy relationship (log k = s(N + E)).

- Applications : E values predict reactivity in Michael additions and guide catalyst design for asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.